molecular formula C7H11N3 B6178780 5-propylpyridazin-3-amine CAS No. 1619898-21-3

5-propylpyridazin-3-amine

Cat. No.: B6178780
CAS No.: 1619898-21-3
M. Wt: 137.2
InChI Key:
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Description

5-Propylpyridazin-3-amine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a propyl group at the fifth position and an amine group at the third position of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-propylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Propylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other mild oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazines.

Scientific Research Applications

5-Propylpyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-propylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit phosphodiesterase enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 5-Propylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-propylpyridazin-3-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Propylamine", "2-cyanopyridine", "Hydrazine hydrate", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Propylamine is reacted with 2-cyanopyridine in ethanol in the presence of sodium hydroxide to form 5-propylpyridazin-3-one.", "Step 2: 5-propylpyridazin-3-one is then reacted with hydrazine hydrate in ethanol to form 5-propylpyridazin-3-hydrazine.", "Step 3: 5-propylpyridazin-3-hydrazine is then reacted with acetic acid and sodium acetate in ethanol to form 5-propylpyridazin-3-amine.", "Step 4: The final product is isolated and purified through recrystallization using hydrochloric acid and water." ] }

CAS No.

1619898-21-3

Molecular Formula

C7H11N3

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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